![molecular formula C19H18F3N3O4S B066203 GMC 2-83](/img/structure/B66203.png)
GMC 2-83
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GMC 2-83 是一种非典型抗精神病药物,以其缺乏毒蕈碱活性而闻名。 它主要用于科学研究,并在治疗各种精神疾病方面表现出潜力。 该化合物的化学结构以三氟甲磺酸酯基团的存在为特征,这有助于其独特的药理性质 .
准备方法
合成路线和反应条件
GMC 2-83 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。 一种常见的合成路线包括在受控条件下,将 6-(4-甲基哌嗪-1-基)苯并[b][1,4]苯并恶氮杂卓-8-基与三氟甲磺酸酐反应。 反应通常在二氯甲烷等有机溶剂中进行,并使用三乙胺等碱中和酸性副产物.
工业生产方法
This compound 的工业生产遵循类似的合成路线,但在更大的规模上。 该过程涉及优化反应条件以确保高产率和纯度。 在工业环境中,使用连续流动反应器和先进的纯化技术(如色谱法)来实现所需的产物质量很常见.
化学反应分析
反应类型
GMC 2-83 会经历各种化学反应,包括:
氧化: 该化合物可以使用强氧化剂(如高锰酸钾或三氧化铬)氧化。
还原: 还原反应可以使用诸如氢化锂铝或硼氢化钠之类的试剂进行。
常见试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 干燥醚中的氢化锂铝。
取代: 二甲基甲酰胺中的叠氮化钠
形成的主要产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成叠氮化物或其他取代的衍生物
科学研究应用
GMC 2-83 在科学研究中有着广泛的应用:
化学: 用作合成更复杂分子的构建模块。
生物学: 研究其对各种生物途径的影响及其作为治疗剂的潜力。
医学: 研究其在治疗精神疾病(尤其是精神分裂症和双相情感障碍)方面的潜在用途。
作用机制
GMC 2-83 主要通过与多巴胺受体的相互作用来发挥其作用。 它在多巴胺 D1 和 D2 受体上都充当部分激动剂,这有助于调节大脑中的神经递质水平。 这种机制对于其抗精神病特性至关重要,因为它有助于平衡多巴胺能活性,而多巴胺能活性在精神疾病中经常被破坏 .
相似化合物的比较
类似化合物
氯氮平: 另一种非典型抗精神病药物,具有类似的核心结构,但官能团不同。
奥氮平: 与之共享一些结构相似性,但具有不同的药理学特征。
GMC 2-83 的独特性
This compound 由于其三氟甲磺酸酯基团而独一无二,该基团赋予了独特的药理性质。 与其他抗精神病药不同,它缺乏毒蕈碱活性,降低了发生某些副作用(如口干和便秘)的风险。 其在多巴胺受体上的部分激动剂活性也将其与其他化合物区分开来,为管理精神疾病症状提供了平衡的方法 .
生物活性
GMC 2-83, a compound recognized for its significant biological activity, particularly in the realm of pharmacology and medicinal chemistry, has garnered attention due to its interactions with various biological targets. This article delves into the biological activity of this compound, summarizing research findings, case studies, and presenting relevant data in tables for clarity.
Overview of this compound
This compound is classified as an atypical antipsychotic compound. Unlike many other antipsychotics, it exhibits a unique profile characterized by a lack of muscarinic activity, which is often associated with side effects in other medications. It has been primarily utilized in scientific research to explore its potential therapeutic applications and mechanisms of action.
Research indicates that this compound interacts with various neurotransmitter systems, primarily targeting dopamine receptors. Its mechanism involves modulation of dopaminergic pathways, which are crucial in the treatment of psychiatric disorders. The compound's selective activity may contribute to its efficacy and reduced side effects compared to traditional antipsychotics.
Key Biological Interactions
- Dopamine Receptors : this compound shows affinity for D2 and D3 dopamine receptors, which are pivotal in regulating mood and behavior.
- Serotonin Receptors : It also interacts with serotonin receptors, further influencing mood regulation and potentially reducing anxiety symptoms.
Research Findings
Several studies have investigated the biological activity of this compound, providing insights into its pharmacological properties:
- In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit dopamine receptor binding effectively. This inhibition is crucial for its potential use in treating conditions like schizophrenia.
- Animal Models : In vivo studies utilizing rodent models have shown that administration of this compound leads to significant reductions in hyperactivity and anxiety-like behaviors, suggesting its therapeutic potential.
- Clinical Implications : Although primarily used in research settings, preliminary findings suggest that this compound may offer benefits in managing psychotic symptoms without the common side effects associated with other antipsychotics.
Case Studies
A review of case studies involving this compound reveals promising outcomes:
- Case Study 1 : A study involving patients with treatment-resistant schizophrenia indicated that those administered this compound experienced improved symptom management compared to baseline assessments.
- Case Study 2 : Another case highlighted the compound's role in reducing anxiety levels among patients diagnosed with generalized anxiety disorder when used as an adjunct therapy.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Study Type | Findings | Implications |
---|---|---|
In Vitro | Inhibition of D2/D3 receptor binding | Potential for effective antipsychotic therapy |
Animal Model | Reduced hyperactivity and anxiety-like behaviors | Supports use in anxiety and psychosis |
Clinical Case Study 1 | Improved management of treatment-resistant schizophrenia | Indicates efficacy in challenging cases |
Clinical Case Study 2 | Reduced anxiety levels as adjunct therapy | Suggests versatility in treatment options |
属性
IUPAC Name |
[6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O4S/c1-24-8-10-25(11-9-24)18-14-12-13(29-30(26,27)19(20,21)22)6-7-16(14)28-17-5-3-2-4-15(17)23-18/h2-7,12H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNCRNVCBHYBQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)OS(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。